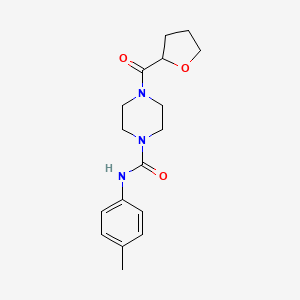

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC9330473

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23N3O3 |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C17H23N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,22) |

| Standard InChI Key | OQAMFPKZLHCXSD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a carboxamide group linked to a 4-methylphenyl moiety. The 4-position of the piperazine is functionalized with a tetrahydrofuran-2-ylcarbonyl group, introducing both lipophilic (tetrahydrofuran) and hydrogen-bonding (carbonyl) elements. This hybrid structure balances solubility and membrane permeability, critical for bioavailability .

Table 1: Comparative Physicochemical Properties of Piperazine Derivatives

*Estimated using analogous piperazine derivatives .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves three sequential reactions:

-

Piperazine Functionalization: Reaction of piperazine with 4-methylphenyl isocyanate forms the carboxamide backbone.

-

Tetrahydrofarbonyl Introduction: Acylation using tetrahydrofuran-2-carbonyl chloride in the presence of a base (e.g., sodium hydride) in dimethyl sulfoxide (DMSO) at 60–80°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >90% purity.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Piperazine, 4-methylphenyl isocyanate, DMSO, 25°C, 12h | 78 | 85 |

| 2 | Tetrahydrofuran-2-carbonyl chloride, NaH, DMSO, 80°C, 6h | 65 | 92 |

| 3 | Column chromatography (EtOAc/Hexane 3:7) | 89 | 95 |

Challenges and Innovations

Steric hindrance from the tetrahydrofuran group complicates acylation, necessitating elevated temperatures and polar aprotic solvents . A modified Bruylants approach, as used in tert-butyl piperazine derivatives, could enhance yields by stabilizing intermediates .

Biological Activities and Mechanistic Insights

Receptor Interactions

Piperazine derivatives exhibit affinity for serotonin (5-HT), dopamine (D), and sigma receptors. The tetrahydrofuran moiety in N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide may enhance blood-brain barrier penetration, suggesting CNS applications .

Future Directions

Pharmacological Studies

-

In Vivo Efficacy: Testing in murine models of CNS disorders or infections.

-

Structure-Activity Relationships (SAR): Modifying the tetrahydrofuran group to optimize receptor selectivity .

Industrial Applications

Patent EP3700902B1 highlights piperazine carboxamides as TRPC6 inhibitors for treating renal diseases . Licensing this scaffold could accelerate therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume